molecular formula C10H11IO2 B1437294 Ethyl 5-iodo-2-methylbenzoate CAS No. 612833-45-1

Ethyl 5-iodo-2-methylbenzoate

Cat. No. B1437294
CAS RN: 612833-45-1
M. Wt: 290.1 g/mol
InChI Key: KIXOYKIVPNXTDY-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-methylbenzoate is a chemical compound with the CAS Number: 612833-45-1 . It has a molecular weight of 290.1 and a linear formula of C10H11IO2 .


Synthesis Analysis

The synthesis of Ethyl 5-iodo-2-methylbenzoate involves several stages . In the first stage, lithium borohydride is used in tetrahydrofuran under reflux and inert atmosphere . In the second stage, water and ammonium chloride are added in tetrahydrofuran at 0℃ . The reaction mixture is then refluxed overnight . After cooling to 0 °C, the reaction is quenched by the addition of a saturated NH4Cl solution . The mixture is diluted with water and extracted with EtOAc . The organic layer is washed with brine, dried over anhydrous MgSO4, filtered, and evaporated in vacuo to yield the titled compound .


Molecular Structure Analysis

The molecular structure of Ethyl 5-iodo-2-methylbenzoate is represented by the linear formula C10H11IO2 . The average mass is 290.098 Da and the monoisotopic mass is 289.980377 Da .


Physical And Chemical Properties Analysis

Ethyl 5-iodo-2-methylbenzoate is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Safety and Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statement is H302 . Precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 5-iodo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOYKIVPNXTDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661133
Record name Ethyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612833-45-1
Record name Ethyl 5-iodo-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-amino-2-methylbenzoic acid ethyl ester (500 mg, 2.8 mmol) and iodine (425 mg, 1.68 mmol) in toluene (20 ml) was cooled to 0° C. and treated with t-butyl nitrite (303 mg, 2.94 mmol). The reaction mixture was stirred at 0° C. for 1 hour then at room temperature over the weekend. The reaction mixture was washed with 10% aq sodium thiosulphate (20 ml), and brine (20 ml), dried and evaporated. Flash chromatography [silica, iso-hexane/EtOAc, 9:1] gave 5-iodo-2-methylbenzoic acid ethyl ester as a brown oil 510 mg 63%. 1H NMR (CDCl3):1.39 (3H, t, J=12 Hz), 2.53 (3H, s), 4.36 (2H, q, J=12 Hz), 6.97 (1H,d, J=12 Hz), 7.37 (1H, d, J=12 Hz), 8.20 (1H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
303 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of bromide 3 (39.0 g, 161 mmol) in 1,4-dioxane (150 mL) were added NaI (48.2 g, 321 mmol), CuI (1.6 g, 8.03 mmol) and N,N′-dimethylethyldiamine (1.8 mL, 16.1 mmol). The mixture was evacuated and backfilled with N2. The mixture was stirred at 110° C. for 15 h. The mixture was cooled to room temperature and filtered off through celite. The filtrated was evaporated under vacuum to remove solvent. The residue was diluted with EtOAc and washed with aq. 50% NH4Cl solution. The organic layer was dried over anhydrous MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica column chromatography to provide the titled compound 4 (41.3 g, 89%).
Quantity
39 g
Type
reactant
Reaction Step One
Name
Quantity
48.2 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylethyldiamine
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1.6 g
Type
catalyst
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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